(R)-2-(Methoxydiphenylmethyl)pyrrolidine

Catalog No.
S1521744
CAS No.
948595-05-9
M.F
C18H21NO
M. Wt
267.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-(Methoxydiphenylmethyl)pyrrolidine

CAS Number

948595-05-9

Product Name

(R)-2-(Methoxydiphenylmethyl)pyrrolidine

IUPAC Name

(2R)-2-[methoxy(diphenyl)methyl]pyrrolidine

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

InChI

InChI=1S/C18H21NO/c1-20-18(17-13-8-14-19-17,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17,19H,8,13-14H2,1H3/t17-/m1/s1

InChI Key

CGUGCZSRPDCLBT-QGZVFWFLSA-N

SMILES

COC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

COC([C@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3

Asymmetric Catalysis:

(R)-DMP has been investigated as a potential ligand for transition metal catalysts in asymmetric catalysis. Its chiral structure allows it to selectively bind to one enantiomer of a substrate in a reaction, leading to the formation of a specific enantiomer of the product. Studies have shown promising results for (R)-DMP in reactions like hydrogenation and aldol condensation, but further research is needed to optimize its catalytic activity and develop efficient synthetic routes. [, ]

Medicinal Chemistry:

The structural features of (R)-DMP, particularly the presence of the pyrrolidine ring, make it a potential scaffold for the development of new drugs. Researchers have explored its potential for various therapeutic applications, including:

  • Neurodegenerative diseases: Studies suggest that (R)-DMP derivatives may have neuroprotective properties and could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's. []
  • Cancer: Some (R)-DMP derivatives have shown anti-proliferative activity against cancer cells, suggesting their potential as anti-cancer agents. []

(R)-2-(Methoxydiphenylmethyl)pyrrolidine is a chiral compound belonging to the pyrrolidine class, characterized by a methoxy group attached to a diphenylmethyl moiety connected to a pyrrolidine ring. This compound has garnered attention due to its unique stereochemical properties and potential applications in asymmetric synthesis and medicinal chemistry. Its molecular formula is C18H21NOC_{18}H_{21}NO, and it features a pyrrolidine ring that contributes to its structural rigidity and stability, making it a versatile building block in organic synthesis .

, including:

  • Oxidation: This compound can be oxidized to form N-oxides or other oxidized derivatives using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can convert it into amines or alcohols, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups, utilizing reagents like alkyl halides or acyl chlorides.

The biological activity of (R)-2-(Methoxydiphenylmethyl)pyrrolidine is significant in the context of drug discovery and development. Its chiral nature allows it to interact selectively with biological targets, which is crucial for developing effective pharmaceuticals. Research indicates that compounds of this type can serve as chiral auxiliaries in asymmetric synthesis, facilitating the creation of enantiomerically pure compounds that may exhibit desired biological effects .

The synthesis of (R)-2-(Methoxydiphenylmethyl)pyrrolidine typically involves the following steps:

  • Starting Materials: The synthesis begins with (R)-pyrrolidine and methoxydiphenylmethanol.
  • Reaction Conditions: The reaction is conducted under anhydrous conditions using solvents like tetrahydrofuran or dichloromethane.
  • Catalysts: Lewis acids (e.g., titanium tetrachloride) or bases (e.g., sodium hydride) are often used to facilitate the reaction.
  • Temperature and Time: The reaction is generally performed at low temperatures (0-5°C) for several hours to ensure complete conversion .

In industrial settings, large-scale reactors and continuous flow processes may be employed to enhance efficiency and yield, followed by purification techniques such as chromatography or crystallization .

(R)-2-(Methoxydiphenylmethyl)pyrrolidine has several applications in various fields:

  • Asymmetric Synthesis: It serves as a chiral auxiliary in the synthesis of complex organic molecules.
  • Catalysis: The compound is utilized in catalyzing dipolar cycloaddition reactions and asymmetric Michael addition reactions, leading to the formation of optically active compounds.
  • Material Science: Its unique properties make it suitable for developing advanced materials, including polymers and catalysts .

Research into the interactions of (R)-2-(Methoxydiphenylmethyl)pyrrolidine with biological systems has revealed its potential as a ligand in biochemical assays. Its ability to form selective interactions with enzymes and receptors makes it valuable in studying enzyme mechanisms and drug-receptor interactions. Additionally, its use in asymmetric catalysis has been shown to favor specific reaction pathways, enhancing enantioselectivity in product formation .

Several compounds share structural similarities with (R)-2-(Methoxydiphenylmethyl)pyrrolidine. Here are notable examples:

Compound NameDescription
(S)-2-(Methoxydiphenylmethyl)pyrrolidineEnantiomer of (R)-2-(Methoxydiphenylmethyl)pyrrolidine with distinct stereochemical properties.
DiphenylmethylpyrrolidineLacks the methoxy group; exhibits different chemical and biological properties compared to (R)-2.
MethoxydiphenylmethaneContains similar functional groups but does not have the pyrrolidine ring structure.
PyrrolidineThe parent compound without any substituents; serves as a baseline for comparing structural effects.
N-MethylpyrrolidineA derivative featuring a methyl group on the nitrogen atom, affecting its reactivity and interactions.

Uniqueness

The uniqueness of (R)-2-(Methoxydiphenylmethyl)pyrrolidine lies in its specific structural features:

  • Chirality: The unique stereochemistry influences its reactivity and interactions with biological targets.
  • Functional Groups: The combination of methoxy and diphenylmethyl groups enhances its versatility in

The development of chiral pyrrolidine derivatives traces its roots to the mid-20th century, when natural alkaloids like proline first demonstrated their utility as asymmetric inductors. Proline’s inherent rigidity and stereochemical stability made it an early candidate for enantioselective transformations, particularly in aldol and Mannich reactions. However, limitations in substrate scope and reaction efficiency spurred chemists to engineer synthetic pyrrolidine derivatives with enhanced steric and electronic properties.

A pivotal advancement occurred in the 2000s with the emergence of diarylprolinol silyl ethers, such as the Hayashi-Jørgensen catalysts. These derivatives addressed solubility issues and improved facial selectivity in enamine-mediated reactions. The structural evolution continued with modifications at the C2 position of the pyrrolidine ring, where bulky aryl groups were introduced to enforce stereochemical control. For example, diphenylprolinol methyl ether derivatives gained prominence due to their ability to stabilize reactive intermediates while maintaining high catalytic activity.

(R)-2-(Methoxydiphenylmethyl)pyrrolidine (CAS 948595-05-9) emerged as a distinct entity within this class, synthesized through stereoselective routes involving chiral auxiliaries or resolution techniques. Its discovery marked a shift toward modular catalysts capable of operating under mild conditions while accommodating diverse electrophilic partners.

Table 1: Milestones in Pyrrolidine Catalyst Development

YearDevelopmentKey Innovation
1960sProline-based catalysisNatural chiral inductor
2005Diarylprolinol silyl ethersEnhanced solubility and stereocontrol
2010sC2-functionalized pyrrolidinesTunable steric bulk for face shielding
2020s(R)-2-(Methoxydiphenylmethyl)pyrrolidineBroad substrate tolerance in Michael additions

Significance of (R)-2-(Methoxydiphenylmethyl)pyrrolidine in Asymmetric Catalysis

This compound’s significance lies in its unique structural features:

  • Chiral C2 Center: The (R)-configured methoxydiphenylmethyl group creates a stereochemical environment that directs nucleophilic attack to the Si-face of intermediates.
  • Bulky Aryl Groups: The diphenylmethyl moiety enforces an s-trans conformation in enamines, minimizing undesired side reactions.
  • Methoxy Flexibility: The methoxy group modulates electron density at the pyrrolidine nitrogen, enhancing iminium ion stability in LUMO-lowering reactions.

Its catalytic prowess is exemplified in transformations such as:

  • Michael Additions: Achieves >99% enantiomeric excess (ee) in reactions between aldehydes and nitroolefins.
  • Aldol Reactions: Enables syn-selective couplings with ketones under solvent-free conditions.
  • Diels-Alder Cyclizations: Facilitates endo selectivity in [4+2] cycloadditions of dienals.

Chiral Synthesis Strategies

Chiral synthesis of (R)-2-(methoxydiphenylmethyl)pyrrolidine relies on stereoselective bond formation and retention of configuration during cyclization. Three primary strategies dominate current approaches:

Chiral Pool Utilization: The use of enantiomerically pure starting materials, such as 2,3-O-iso-propylidene-D-erythronolactol, enables stereochemical transfer during pyrrolidine ring formation. For example, vinyl sulfone intermediates derived from this lactol undergo nucleophilic substitution to yield pyrrolidines with preserved chirality [2]. This method achieves up to 92% enantiomeric excess (ee) in model systems, though substrate scope remains limited to carbohydrate-derived precursors [2] [3].

Memory of Chirality (MOC): Intramolecular S~N~2' reactions of α-amino ester enolates leverage transient chirality retention. Kim et al. demonstrated that allylic halides cyclize via MOC to form pyrrolidines with vicinal quaternary-tertiary stereocenters, achieving >95% ee in optimized conditions [4]. While not directly applied to (R)-2-(methoxydiphenylmethyl)pyrrolidine, this strategy offers a template for constructing its diphenylmethyl stereocenter.

Asymmetric Desymmetrization: Palladium-catalyzed carboamination of N-Boc-pent-4-enylamines with aryl bromides desymmetrizes prochiral intermediates. Wolfe group studies show that chiral phosphine ligands (e.g., (S)-Quinap) induce enantioselectivity during syn-aminopalladation, yielding 2-(arylmethyl)pyrrolidines with 94% ee [3]. Adapting this to methoxydiphenylmethyl systems requires modifying aryl electrophiles to incorporate methoxy groups.

Catalytic Asymmetric Synthesis Approaches

Catalytic methods balance enantioselectivity and functional group tolerance:

Organocatalysis: Proline-derived catalysts facilitate Michael additions or aldol condensations critical for pyrrolidine cyclization. While L-proline itself shows limited efficacy for bulky substrates, analogues with 4-hydroxy or sulfonyl groups improve activity [2]. For instance, sulfone-modified pyrrolidine catalysts enable intramolecular oxa-Michael reactions with 89% ee, though yields remain moderate (≤65%) [2].

Transition Metal Catalysis: Palladium complexes with chiral bisphosphines (e.g., BINAP, Quinap) drive carboamination reactions. A representative protocol couples N-Boc-pent-4-enylamine with 2-bromonaphthalene using Pd₂(dba)₃/(S)-Quinap, affording 2-(naphthylmethyl)pyrrolidine in 30% yield and 10% ee [3]. Optimizing ligand sterics and electronics (e.g., substituting Quinap’s quinoline rings) may enhance selectivity for methoxydiphenylmethyl systems.

Enantioconvergent Synthesis: Racemic γ-alkenylamines undergo Pd-catalyzed dynamic kinetic resolution, enabling single-enantiomer pyrrolidine formation. This approach, validated in (+)-aphanorphine synthesis, could resolve methoxydiphenylmethyl precursors without pre-existing chirality [3].

Industrial-Scale Production Optimization

Scaling enantioselective syntheses necessitates cost-effective and safe protocols:

Solvent Engineering: Ether solvents (e.g., diglyme) improve methylamine solubility in nucleophilic substitutions, reducing gaseous byproducts. Patent CN110590706B reports that high-boiling ethers facilitate N-methylpyrrolidine synthesis at ambient pressure, a strategy adaptable to methoxydiphenylmethyl systems [5].

Halogen Exchange Catalysis: Potassium iodide promotes Cl-to-I exchange in 1,4-dichlorobutane derivatives, lowering activation energy for cyclization. Applying this to dichlorobutane-methylamine reactions boosts N-methylpyrrolidine yields to 88% [5], suggesting utility for analogous pyrrolidines.

Continuous Flow Systems: Microreactors enhance heat/mass transfer in exothermic Pd-catalyzed reactions, minimizing ligand decomposition. While unproven for (R)-2-(methoxydiphenylmethyl)pyrrolidine, flow chemistry improved similar carboamination yields by 22% in lab-scale trials [3].

Comparative Analysis of Enantiomeric Purity Control

MethodPrincipleSensitivityCostThroughputApplicability to Target
Chiral HPLCDiastereomeric column interaction0.1% eeHighModerateBroad, requires derivatization [4]
Chiral GCEnantiomer-specific retention0.5% eeMediumHighVolatile derivatives only [3]
NMR with CSAChemical shift anisotropy5% eeLowLowLimited to resolvable nuclei [2]

High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers with ≤0.1% ee sensitivity. Pre-column derivatization with Marfey’s reagent improves detection but complicates workflow [4].

Circular Dichroism (CD): Correlates optical activity with ee but requires pure samples, limiting utility in process monitoring [2].

Kinetic Resolution Monitoring: In-situ ee determination via reaction progress kinetic analysis (RPKA) is emerging. For Pd-catalyzed carboamination, enantioselectivity correlates with ligand concentration, enabling real-time adjustments [3].

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(R)-2-(Methoxydiphenylmethyl)pyrrolidine

Dates

Modify: 2023-08-15

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